Unii-QI52W1ziib
Overview
Description
“Unii-QI52W1ziib” is also known as Pifusertib . It is an investigational drug and its stereochemistry is achiral . The molecular formula is C26H24N4O2 and the molecular weight is 424.4944 . The optical activity is none . The defined stereocenters are 2 / 2 .
Molecular Structure Analysis
The molecular structure of Pifusertib is represented by the SMILES string: C[C@@]1(O)CC@@(C1)C2=CC=C(C=C2)C3=C(N4COC5=C(C=NC=C5)C4=N3)C6=CC=CC=C6 . The InChIKey is AIFGVDXMHWGOGJ-DIVCQZSQSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of Pifusertib include its molecular formula (C26H24N4O2), molecular weight (424.4944), and optical activity (none) . It has 2 defined stereocenters .Scientific Research Applications
Microbiome Data Science
Unii-QI52W1ziib, referred to in scientific literature, finds notable application in the field of microbiome data science. QIIME 2, a next-generation microbiome bioinformatics platform, is widely used for analyzing and interpreting microbiome data. This tool is instrumental in the reproducible and extensible analysis of microbiome data from raw DNA sequencing data through to publication-quality graphics and statistics, significantly contributing to microbiome research (Bolyen et al., 2019).
Nanoparticle Synthesis
Another application area of Unii-QI52W1ziib is in the synthesis of inorganic nanoparticles. These nanoparticles have vast implications in various industries, including electronics, where they contribute to the development of new semiconducting materials and advancements in technology like miniaturized chips (Cushing, Kolesnichenko, & O'connor, 2004).
Genomic Research
Unii-QI52W1ziib is also pivotal in genomic research. For example, CRISPR/Cas systems, which are essential tools in genomic editing and research, utilize this compound for dynamic imaging of genomic loci in living human cells. This application is critical for understanding complex genetic diseases and developing gene therapies (Chen et al., 2014).
Collaborative Environmental Modeling
In the realm of environmental science, Unii-QI52W1ziib contributes to the development of collaborative working environments for large-scale environmental models. These environments are crucial for the remote development and data sharing among geographically dispersed scientists, thereby enhancing the efficiency and scope of environmental research (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
Theranostics and Biophotonics
Furthermore, Unii-QI52W1ziib plays a significant role in the field of theranostics and biophotonics, particularly in the design and application of upconversion nanoparticles. These nanoparticles are vital for various biomedical applications, including imaging, therapy, and drug delivery systems (Chen, Qiu, Prasad, & Chen, 2014).
Quality in Research Conferences
In the academic sector, Unii-QI52W1ziib is associated with international symposiums focused on materials, metallurgy, and chemical engineering, underlining its impact on fostering quality in scientific research and collaboration (Quality in Research International Symposium, 2018).
properties
IUPAC Name |
3-amino-1-methyl-3-[4-(5-phenyl-8-oxa-3,6,12-triazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-4-yl)phenyl]cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2/c1-25(31)14-26(27,15-25)19-9-7-17(8-10-19)22-23(18-5-3-2-4-6-18)30-16-32-21-11-12-28-13-20(21)24(30)29-22/h2-13,31H,14-16,27H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFGVDXMHWGOGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C2=CC=C(C=C2)C3=C(N4COC5=C(C4=N3)C=NC=C5)C6=CC=CC=C6)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Unii-QI52W1ziib | |
CAS RN |
1402602-94-1 | |
Record name | TAS-117 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402602941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TAS-117 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15054 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pifusertib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI52W1ZIIB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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